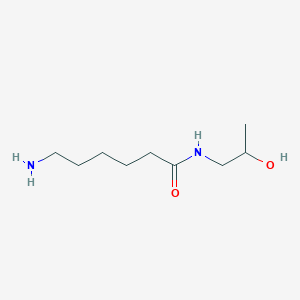
6-Amino-N-(2-hydroxypropyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-N-(2-hydroxypropyl)hexanamide is a chemical compound that features both an amino group and a hydroxypropyl group attached to a hexanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(2-hydroxypropyl)hexanamide can be achieved through the condensation of 6-aminocaproic acid with 2-hydroxypropylamine. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is carried out for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-N-(2-hydroxypropyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
6-Amino-N-(2-hydroxypropyl)hexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Industry: Utilized in the development of new materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 6-Amino-N-(2-hydroxypropyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, such as glucose dehydrogenase . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminocaproic acid: A precursor in the synthesis of 6-Amino-N-(2-hydroxypropyl)hexanamide.
2-Hydroxypropylamine: Another precursor used in the synthesis.
Biotinylated alpha-gal: Contains a similar spacer group, 6-amino-N-(3-hydroxypropyl)hexanamide.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
65884-70-0 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
6-amino-N-(2-hydroxypropyl)hexanamide |
InChI |
InChI=1S/C9H20N2O2/c1-8(12)7-11-9(13)5-3-2-4-6-10/h8,12H,2-7,10H2,1H3,(H,11,13) |
Clé InChI |
VQUUQNUMHNCGFA-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)CCCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















